6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound characterized by the presence of both an amino group and a fluorine atom attached to a benzo[c][1,2]oxaborole structure. This compound features a boron atom integrated into its cyclic framework, which is significant for its chemical reactivity and potential applications in various fields including medicinal chemistry and materials science. The molecular formula for this compound is , with a molecular weight of approximately 151.93 g/mol .
The chemical reactivity of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the fluorine atom may act as a leaving group in certain conditions. Additionally, the boron atom can engage in reactions typical of boron compounds, such as forming complexes with various nucleophiles or participating in cross-coupling reactions.
Research on the biological activity of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol indicates potential applications in drug development. Compounds with similar structures have been noted for their antimicrobial and anticancer properties, suggesting that this compound may also exhibit significant biological activities. Specific studies are required to elucidate its mechanisms of action and therapeutic potential.
The synthesis of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common method includes the reaction of an appropriate fluorinated precursor with boron reagents under controlled conditions. For instance, a typical synthesis might involve the use of triisopropyl borate and n-butyllithium in anhydrous solvents like tetrahydrofuran to facilitate the formation of the boron-containing ring structure .
The unique structural features of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol lend it potential applications in several areas:
Interaction studies are crucial for understanding how 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol behaves in biological systems. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors. Detailed pharmacokinetic and pharmacodynamic studies are necessary to characterize these interactions fully.
Several compounds share structural similarities with 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol, each possessing unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol | 117098-93-8 | Lacks fluorine; used in similar applications |
4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | 174671-88-6 | Different positioning of fluorine; potential for different biological activity |
6-Amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol | 943311-50-0 | Similar structure but different fluorine position; may exhibit distinct properties |
These compounds highlight the versatility of oxaborole derivatives and their potential utility across various scientific disciplines.